molecular formula C12H16N2O4 B12673149 5-tert-Butyl-4,6-dinitro-m-xylene CAS No. 84434-22-0

5-tert-Butyl-4,6-dinitro-m-xylene

Cat. No.: B12673149
CAS No.: 84434-22-0
M. Wt: 252.27 g/mol
InChI Key: ZHFGLQLHVTZCGJ-UHFFFAOYSA-N
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Description

5-tert-Butyl-4,6-dinitro-m-xylene is an organic compound with the molecular formula C12H16N2O4. It is a derivative of xylene, characterized by the presence of two nitro groups and a tert-butyl group attached to the aromatic ring. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-4,6-dinitro-m-xylene typically involves the nitration of 5-tert-butyl-m-xylene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-4,6-dinitro-m-xylene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: The major product is 5-tert-butyl-4,6-diamino-m-xylene.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

5-tert-Butyl-4,6-dinitro-m-xylene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-4,6-dinitro-m-xylene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction or substitution, depending on the conditions. The pathways involved include the activation of the aromatic ring and subsequent reactions with electrophiles or nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butyl-2,4,6-trinitro-m-xylene (Musk Xylene): Similar in structure but with an additional nitro group.

    2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound with explosive properties.

    1,3,5-Trinitrobenzene: A simpler nitroaromatic compound with three nitro groups.

Uniqueness

5-tert-Butyl-4,6-dinitro-m-xylene is unique due to the presence of both tert-butyl and nitro groups, which confer specific chemical properties and reactivity. Its structure allows for selective reactions and applications in various fields, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-tert-butyl-1,5-dimethyl-2,4-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-7-6-8(2)11(14(17)18)9(12(3,4)5)10(7)13(15)16/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFGLQLHVTZCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50233402
Record name 5-tert-Butyl-4,6-dinitro-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84434-22-0
Record name 3-(1,1-Dimethylethyl)-1,5-dimethyl-2,4-dinitrobenzene
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URL https://commonchemistry.cas.org/detail?cas_rn=84434-22-0
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Record name 5-tert-Butyl-4,6-dinitro-m-xylene
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Record name 5-tert-Butyl-4,6-dinitro-m-xylene
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Record name 5-tert-butyl-4,6-dinitro-m-xylene
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Record name 5-TERT-BUTYL-4,6-DINITRO-M-XYLENE
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